1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Descripción general

Descripción

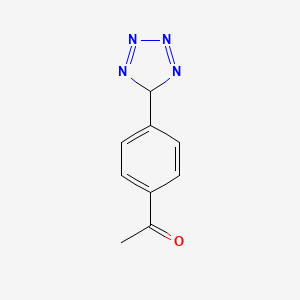

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is an organic compound with the molecular formula C9H8N4O It features a tetrazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The reaction typically proceeds under mild conditions, such as room temperature, and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated systems and advanced catalysts can further optimize the production process.

Análisis De Reacciones Químicas

Thioether Formation

The thioether linkage in analogs of this compound can be synthesized via coupling reactions. For example:

-

Reagents : Cu₂O (5–50 mol%), DMSO, oxygen atmosphere.

-

Conditions : Reflux at 100°C for 24 hours, followed by purification via column chromatography .

This method facilitates the formation of thioether bonds between aromatic rings and tetrazole derivatives.

Oxidation Reactions

The ketone group in the compound can undergo oxidation to form carboxylic acids or esters. A typical oxidation pathway involves:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Conditions : Aqueous KOH, room temperature, followed by neutralization with dilute HCl .

Photodegradation studies further reveal that tetrazole derivatives can undergo light-induced nitrogen extrusion, forming biradical intermediates that rearrange to yield pyrimidinone products .

Reduction of the Ketone Group

The ketone functionality can be reduced to an alcohol using standard reducing agents:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethanol or THF solvent, room temperature to reflux.

This transformation is critical for exploring biological activity modifications.

Substitution Reactions

The phenyl group in the compound can participate in nucleophilic aromatic substitution (NAS) or cross-coupling reactions:

-

Reagents : Palladium catalysts (e.g., Pd(OAc)₂), aryl boronic acids.

-

Conditions : Suzuki–Miyaura coupling under microwave or thermal conditions .

For example, coupling with 4-methylphenylboronic acid yields substituted derivatives with enhanced biological activity .

Condensation Reactions

The compound can undergo condensation with aldehydes or ketones to form heterocyclic derivatives. A representative method involves:

-

Reagents : KOH, ethanol solvent.

-

Conditions : Reflux for 8–12 hours, followed by oxidation with H₂O₂ .

This process generates chromen-4-one or triazine derivatives, as demonstrated in analogous systems .

Table 2: Antiproliferative Activity (IC₅₀ Values)

| Compound | HL-60 (nM) | MCF-7 (nM) | MDA-MB-231 (nM) |

|---|---|---|---|

| 4l | 1.3 | 8.1 | 3.2 |

| 5b | 0.3 | 7.4 | 2.1 |

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone serves as a versatile building block in organic synthesis. Its tetrazole ring can undergo various reactions, making it valuable for creating more complex molecules. For instance, it can be used in the synthesis of novel pharmaceuticals and agrochemicals through nucleophilic substitution reactions and cycloaddition processes.

Reactivity and Functionalization

The compound can participate in oxidation and reduction reactions. For example, it can be oxidized to form carboxylic acids or reduced to yield alcohols and amines. The ability to introduce different functional groups onto the phenyl ring enhances its utility in developing specialized materials .

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor. Its interaction with biological targets can provide insights into metabolic pathways and disease mechanisms, particularly in cancer research where enzyme modulation is critical .

Antifungal Activity

A study investigated the antifungal properties of tetrazole derivatives, including this compound. It was found effective against various fungal strains at a concentration of 50 µg/mL, showcasing its potential as a therapeutic agent in treating fungal infections .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability under room temperature conditions allows for its use in coatings and polymers, where durability and performance are essential .

Synthesis Techniques

The compound can be synthesized using microwave-assisted methods that enhance efficiency and yield. This approach is particularly beneficial for scaling up production while maintaining quality control .

Case Studies

Mecanismo De Acción

The mechanism by which 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The tetrazole ring can mimic the structure of natural substrates or ligands, allowing for selective interaction with biological targets.

Comparación Con Compuestos Similares

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone can be compared with other similar compounds, such as:

1-(4-(1H-tetrazol-5-yl)phenyl)ethanone: This compound has a similar structure but with a different position of the tetrazole ring, which can affect its reactivity and applications.

4-(1H-tetrazol-5-yl)benzaldehyde: This compound features an aldehyde group instead of an ethanone group, leading to different chemical properties and uses.

1-(4-(5H-tetrazol-5-yl)phenyl)methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Actividad Biológica

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone, a compound featuring a tetrazole ring, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a phenyl group attached to an ethanone moiety, with a tetrazole substituent that enhances its biological activity through various mechanisms.

Synthesis Methods

Multiple synthesis strategies have been documented for producing this compound. A common method involves the reaction of 4-bromoacetophenone with sodium azide followed by cyclization to form the tetrazole ring. The reaction yields are typically in the range of 40-77%, depending on the specific conditions employed .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, including HeLa and HCT-15 cells. The compound's IC50 values in these assays ranged from low micromolar to sub-micromolar concentrations, indicating potent activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.08 | Inhibition of tubulin polymerization |

| HCT-15 | 0.48 | Induction of apoptosis and cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism appears to involve modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Table 2: Anti-inflammatory Activity

| Cytokine | IC50 (µM) | Experimental Model |

|---|---|---|

| TNF-alpha | 0.283 | LPS-stimulated human monocytes |

| IL-6 | 32 | In vivo models in rats |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring or the tetrazole moiety can significantly affect the biological activity of derivatives. For example, introducing electron-withdrawing groups on the phenyl ring enhances anticancer potency, while alkyl substitutions on the tetrazole ring can improve solubility and bioavailability .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

- Study on Anticancer Activity : A recent study evaluated a series of tetrazole derivatives against various cancer cell lines, finding that compounds with similar structures exhibited IC50 values comparable to known chemotherapeutics .

- Anti-inflammatory Research : Another study investigated the effects of tetrazole-based compounds on inflammatory diseases, demonstrating significant reductions in inflammatory markers in animal models .

Propiedades

IUPAC Name |

1-[4-(5H-tetrazol-5-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUNIVIZORNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2N=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.